

The Dawn of Diphenylstannane: A Technical Guide to its Discovery and First Synthesis

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Compound of Interest							
Compound Name:	Diphenylstannane						
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This technical guide delves into the seminal discovery and first successful synthesis of **diphenylstannane** (C₁₂H₁₂Sn), also known as diphenyltin dihydride. This organotin compound has been a subject of interest due to the reactivity of its tin-hydrogen bonds, paving the way for various applications in organic synthesis and materials science. This document provides a comprehensive overview of the pioneering work, including detailed experimental protocols, quantitative data, and a visualization of the synthetic workflow.

Discovery and a New Type of Hydride Reduction

The first comprehensive report on the synthesis and utility of **diphenylstannane** was presented by Henry G. Kuivila and Oscar F. Beumel Jr. in a 1958 publication in the Journal of the American Chemical Society. While the primary focus of their paper was to introduce **diphenylstannane** as a novel reducing agent for ketones, they meticulously documented its preparation, laying the groundwork for future investigations into this class of compounds.

The First Synthesis: A Two-Step Approach

The inaugural synthesis of **diphenylstannane** is a two-step process, commencing with the preparation of a key precursor, diphenyltin dichloride (C₁₂H₁₀Cl₂Sn), followed by its reduction to the target dihydride.

Step 1: Synthesis of Diphenyltin Dichloride



The precursor, diphenyltin dichloride, was synthesized via a redistribution reaction between tetraphenyltin (C₂₄H₂₀Sn) and tin(IV) chloride (SnCl₄). This method, a staple in organotin chemistry, involves the exchange of organic and halide substituents on the tin center at elevated temperatures.

Step 2: Reduction to Diphenylstannane

The pivotal step in the first synthesis is the reduction of diphenyltin dichloride using lithium aluminum hydride (LiAlH₄) in a diethyl ether solvent. This reaction effectively replaces the two chlorine atoms with hydrogen atoms, yielding the desired **diphenylstannane**.

Quantitative Data

The following table summarizes the key quantitative data from the first reported synthesis of **diphenylstannane** and its precursor, diphenyltin dichloride.

Comp ound	Reacta nts	Molar Ratio (React ant 1:Reac tant 2)	Solven t	Reacti on Tempe rature (°C)	Reacti on Time (hours	Yield (%)	Boiling Point (°C/Tor r)	Refrac tive Index (n ²⁰ D)
Diphen yltin Dichlori de	Tetraph enyltin, Tin(IV) Chlorid e	1:1	None (neat)	210- 225	8	High	333- 337	Not Reporte d
Diphen ylstann ane	Diphen yltin Dichlori de, Lithium Aluminu m Hydride	1:0.5 (approx .)	Diethyl Ether	Reflux	Not Specifie d	70-80	89-93 / 0.3	1.6065



Note: The yield for diphenyltin dichloride was reported as "high" in the historical literature without a specific percentage.

Experimental Protocols

The following are the detailed experimental methodologies for the first synthesis of **diphenylstannane**.

Synthesis of Diphenyltin Dichloride

Materials:

- Tetraphenyltin
- Tin(IV) chloride

Procedure:

- Equimolar amounts of tetraphenyltin and tin(IV) chloride are placed in a reaction vessel equipped for heating.
- The mixture is heated to a temperature range of 210-225 °C.
- The reaction is maintained at this temperature for approximately 8 hours.
- Upon cooling, the crude diphenyltin dichloride solidifies and can be purified by recrystallization.

First Synthesis of Diphenylstannane

Materials:

- Diphenyltin dichloride
- Lithium aluminum hydride (LiAlH₄)
- Anhydrous diethyl ether
- Ice-water bath



- Hydrochloric acid (for workup)
- · Anhydrous sodium sulfate

Procedure:

- A solution of diphenyltin dichloride in anhydrous diethyl ether is prepared in a reaction flask equipped with a dropping funnel, a condenser, and a magnetic stirrer.
- The flask is cooled in an ice-water bath.
- A solution of lithium aluminum hydride in anhydrous diethyl ether is added dropwise to the cooled solution of diphenyltin dichloride with continuous stirring.
- After the addition is complete, the reaction mixture is allowed to stir and come to room temperature, followed by a period of reflux.
- The reaction is then carefully quenched by the slow addition of water, followed by dilute hydrochloric acid to dissolve the inorganic salts.
- The ethereal layer is separated, washed with water, and dried over anhydrous sodium sulfate.
- The diethyl ether is removed by distillation under reduced pressure.
- The resulting crude **diphenylstannane** is then purified by vacuum distillation.

Visualizing the Synthesis Workflow

The following diagrams illustrate the logical flow of the synthetic procedures.

Caption: Workflow for the synthesis of diphenyltin dichloride.

Caption: Experimental workflow for the first synthesis of **diphenylstannane**.

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